molecular formula C24H21N3O3 B1261452 N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-4-hydroxy-3-methoxybenzohydrazide

N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-4-hydroxy-3-methoxybenzohydrazide

Cat. No. B1261452
M. Wt: 399.4 g/mol
InChI Key: KGHKSDNFYFJSDH-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-3-methoxy-N-[[1-(phenylmethyl)-3-indolyl]methylideneamino]benzamide is a member of methoxybenzenes and a member of phenols.

Scientific Research Applications

Antiproliferative and Anti-inflammatory Properties

  • Research Context : The related compound, 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles, synthesized through oxidative cyclisation of N'-benzylidene-(1H-indol-3-yl)alkane hydrazides, displayed significant anti-inflammatory and anti-proliferative activities. These activities were linked to the compound's potential in cancer cell line proliferation and inflammation reduction (Rapolu et al., 2013).

Photodynamic Therapy Applications

  • Research Context : Schiff base compounds similar to N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-4-hydroxy-3-methoxybenzohydrazide have been utilized in photodynamic therapy, particularly in cancer treatment. These compounds, such as zinc phthalocyanines, exhibit high singlet oxygen quantum yield, crucial for Type II photosensitizing mechanisms (Pişkin et al., 2020).

Antimicrobial and Antiproliferative Activities

  • Research Context : Hydrazide and oxadiazole derivatives, closely related to N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-4-hydroxy-3-methoxybenzohydrazide, have been synthesized and demonstrated notable antimicrobial activities against various bacterial strains. They also exhibited promising antiproliferative activity against human tumor cell lines (Kaya et al., 2017).

DNA Binding and Antioxidant Properties

  • Research Context : Schiff base compounds similar to N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-4-hydroxy-3-methoxybenzohydrazide have shown remarkable activities in DNA binding, suggesting potential use in genetic therapies. These compounds also exhibited significant antioxidant activities, comparable to standard antioxidants like ascorbic acid (Sirajuddin et al., 2013).

properties

Product Name

N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-4-hydroxy-3-methoxybenzohydrazide

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

N-[(E)-(1-benzylindol-3-yl)methylideneamino]-4-hydroxy-3-methoxybenzamide

InChI

InChI=1S/C24H21N3O3/c1-30-23-13-18(11-12-22(23)28)24(29)26-25-14-19-16-27(15-17-7-3-2-4-8-17)21-10-6-5-9-20(19)21/h2-14,16,28H,15H2,1H3,(H,26,29)/b25-14+

InChI Key

KGHKSDNFYFJSDH-AFUMVMLFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)N/N=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)O

SMILES

COC1=C(C=CC(=C1)C(=O)NN=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)O

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NN=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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